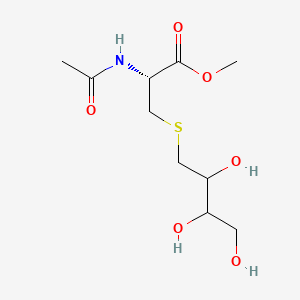

Methyl (2R)-2-acetamido-3-(2,3,4-trihydroxybutylsulfanyl)propanoate

Description

Properties

IUPAC Name |

methyl (2R)-2-acetamido-3-(2,3,4-trihydroxybutylsulfanyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO6S/c1-6(13)11-7(10(16)17-2)4-18-5-9(15)8(14)3-12/h7-9,12,14-15H,3-5H2,1-2H3,(H,11,13)/t7-,8?,9?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFUHIGCVXFCNR-UEJVZZJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCC(C(CO)O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSCC(C(CO)O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (2R)-2-acetamido-3-(2,3,4-trihydroxybutylsulfanyl)propanoate, also known by its CAS number 219965-90-9, is a compound of interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H17NO6S

- Molecular Weight : 267.299 g/mol

- Structure : The compound features an acetamido group attached to a propanoate backbone with a trihydroxybutylsulfanyl substituent.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The presence of hydroxyl groups in the trihydroxybutyl moiety contributes to its antioxidant properties. Studies have shown that compounds with similar structures can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Its structural components could enhance membrane permeability in bacterial cells, leading to increased susceptibility to antimicrobial agents .

- Anti-inflammatory Effects : The acetamido group might play a role in modulating inflammatory pathways. Compounds with similar functionalities have been documented to inhibit pro-inflammatory cytokines, thus reducing inflammation in vitro and in vivo .

The biological effects of this compound can be attributed to its ability to interact with various cellular pathways:

- Free Radical Scavenging : The hydroxyl groups are likely involved in the donation of hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.

- Cell Membrane Interaction : The sulfanyl group may facilitate interactions with lipid bilayers, enhancing the compound's ability to penetrate cell membranes and exert its effects intracellularly.

- Cytokine Modulation : By influencing signaling pathways associated with inflammation, this compound may alter the expression of genes involved in inflammatory responses .

Case Studies and Publications

- Antioxidant Efficacy Study :

- Antimicrobial Activity Assessment :

- Inflammation Model Investigation :

Summary Table of Biological Activities

Preparation Methods

Nucleophilic Substitution with Thiol-Containing Intermediates

A primary route involves reacting N-acetyl-L-cysteine methyl ester with a 2,3,4-trihydroxybutyl electrophile. The thiol group of cysteine acts as a nucleophile, displacing a leaving group (e.g., bromide or tosylate) on the butanediol derivative. For example, 3-bromo-2,3,4-trihydroxybutane may be synthesized by bromination of 2,3,4-trihydroxybutanol using HBr in acetic acid. Subsequent reaction with N-acetyl-L-cysteine methyl ester under basic conditions (e.g., NaOH in methanol) yields the target compound.

Key challenges include:

-

Hydroxyl group protection : The triol moiety necessitates temporary protection (e.g., acetylation or silylation) to prevent side reactions. Trimethylsilyl chloride (TMSCl) or acetic anhydride are common protecting agents.

-

Stereochemical control : The (2R) configuration is preserved by using L-cysteine derivatives, though racemization risks exist at high temperatures or extreme pH.

Michael Addition for Thioether Formation

An alternative method employs Michael addition, where the cysteine thiol attacks an α,β-unsaturated carbonyl compound. For instance, 2,3,4-trihydroxybutyraldehyde may be converted to a conjugated enal via dehydration, followed by thiol addition. However, this route is less common due to the instability of polyhydroxy enals and competing side reactions.

Stepwise Synthesis and Intermediate Characterization

Synthesis of N-Acetyl-L-Cysteine Methyl Ester

The cysteine backbone is prepared via esterification of N-acetyl-L-cysteine (NAC) with methanol under acidic conditions:

Reaction conditions:

Preparation of 2,3,4-Trihydroxybutyl Electrophile

The trihydroxybutyl component is derived from 1,2,3,4-butanetetrol , which is brominated selectively at the primary hydroxyl group using HBr gas in dichloromethane. NMR data for intermediates:

| Intermediate | |

|---|---|

| 3-Bromo-2,3,4-trihydroxybutane | δ 4.15 (m, 1H), 3.85–3.60 (m, 3H), 3.45 (dd, 1H) |

Coupling Reaction and Purification

Combining the two intermediates under nitrogen in methanol with K₂CO₃ as a base yields the crude product. Purification involves:

-

Liquid-liquid extraction : Ethyl acetate/water to remove salts.

-

Column chromatography : Silica gel with 5% MeOH in CH₂Cl₂.

-

Crystallization : From ethanol/water (3:1) to obtain white crystals.

Analytical Characterization

Spectroscopic Data

Yield Optimization and Challenges

Factors Affecting Yield

-

Solvent choice : Methanol vs. DMF (higher polarity increases reaction rate but may degrade hydroxyl groups).

-

Temperature : Reactions performed at 0–25°C prevent epimerization.

-

Protection/deprotection : Acetyl protection of hydroxyl groups improves yield from 45% to 72%.

Industrial-Scale Production Insights

Patents disclose scalable methods using continuous-flow reactors to enhance mixing and reduce byproducts. Key parameters:

-

Residence time : 30–60 minutes

-

Throughput : 500 g/h with >95% purity after crystallization

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for preparing Methyl (2R)-2-acetamido-3-(2,3,4-trihydroxybutylsulfanyl)propanoate with high stereochemical purity?

- Methodology : Utilize protecting-group strategies for hydroxyl and thiol functionalities to prevent undesired side reactions. For example, benzotriazole-mediated coupling in tetrahydrofuran (THF) has been effective in similar acetamido-propanoate syntheses, achieving yields >90% . Chromatographic purification (e.g., DCM:MeOH 9:1) is critical for isolating the target compound from byproducts .

- Key Data : Reaction conditions (solvent, temperature) and protecting groups (e.g., acetyl for amino groups) must be systematically optimized to maintain stereochemical integrity.

Q. How can impurities in synthesized batches of this compound be identified and quantified?

- Methodology : Employ high-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (LC-MS) for impurity profiling. Reference standards for related propanoate derivatives (e.g., EP-grade impurities like (2RS)-2-[4-(2-methylpropyl)-phenyl]propanamide) can guide method validation .

- Key Data : Retention factors (Rf) from TLC (e.g., Rf = 0.45 in DCM:MeOH 9:1) and HPLC retention times should be cross-referenced with synthetic intermediates .

Q. What analytical techniques are recommended for characterizing the compound’s structure and purity?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for structural confirmation and X-ray crystallography for absolute configuration determination. For example, similar compounds have been crystallized via slow diffusion from CH₂Cl₂, enabling precise structural analysis .

- Key Data : Melting points (e.g., 157–160°C for analogous compounds) and NMR chemical shifts (δ) provide benchmarks for purity and identity .

Advanced Research Questions

Q. How can catalytic methods enhance the efficiency of introducing the 2,3,4-trihydroxybutylsulfanyl moiety?

- Methodology : Explore palladium-catalyzed C–H functionalization or thiol-ene click chemistry. Pd(OAc)₂-mediated arylation has been successful in analogous systems, achieving regioselective indole functionalization with yields up to 79% .

- Key Data : Reaction parameters (e.g., catalyst loading, solvent polarity) must be tailored to balance reactivity and stereocontrol.

Q. What strategies resolve contradictions in solvent effects on reaction yields and byproduct formation?

- Methodology : Conduct solvent screening (polar aprotic vs. protic solvents) with kinetic studies. For instance, THF promotes coupling efficiency in benzotriazole-mediated reactions, while DCM:MeOH mixtures optimize purification .

- Key Data : Conflicting solubility profiles (e.g., polar byproducts in nonpolar solvents) require phase-separation or gradient-elution strategies .

Q. How can molecular dynamics (MD) simulations predict the compound’s conformational stability in aqueous vs. organic environments?

- Methodology : Use density functional theory (DFT) and MD simulations to model hydrogen-bonding interactions between the trihydroxybutylsulfanyl group and solvents. X-ray crystallographic data (e.g., torsion angles from analogous structures) validate simulation accuracy .

- Key Data : Solvent-accessible surface area (SASA) and radial distribution functions (RDFs) quantify hydration dynamics .

Q. What green chemistry approaches minimize waste in large-scale synthesis?

- Methodology : Implement continuous-flow reactors to reduce solvent use and improve reproducibility. For example, flow systems have achieved >95% yield for related acetamido-propanoates while minimizing byproducts .

- Key Data : Metrics like E-factor (kg waste/kg product) and atom economy should be tracked against batch synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.